Gadolinium--nickel (1/3)

Magnetic refrigeration Magnetocaloric effect Cryogenic magnetic materials

Gadolinium–nickel (1/3), with the chemical formula GdNi₃ and CAS 12024-75-8, is a rare-earth–transition-metal intermetallic compound belonging to the RT₃ (R = rare earth, T = transition metal) family. The compound crystallizes in the rhombohedral PuNi₃-type structure (space group R-3m, Pearson symbol hR36) with lattice parameters a = 0.4993(1) nm and c = 2.4536(4) nm.

Molecular Formula GdNi3
Molecular Weight 333.3 g/mol
CAS No. 12024-75-8
Cat. No. B15486732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium--nickel (1/3)
CAS12024-75-8
Molecular FormulaGdNi3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Gd]
InChIInChI=1S/Gd.3Ni
InChIKeyHGWGOQJDDRHSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium–Nickel (1/3) CAS 12024-75-8: Structure, Class, and Baseline Procurement Profile


Gadolinium–nickel (1/3), with the chemical formula GdNi₃ and CAS 12024-75-8, is a rare-earth–transition-metal intermetallic compound belonging to the RT₃ (R = rare earth, T = transition metal) family. The compound crystallizes in the rhombohedral PuNi₃-type structure (space group R-3m, Pearson symbol hR36) with lattice parameters a = 0.4993(1) nm and c = 2.4536(4) nm [1]. This superlattice structure consists of alternating MgZn₂-type (Laves phase) and CaCu₅-type blocks stacked along the c-axis at a 1:1 ratio, a structural feature that directly governs its hydrogen absorption behavior and distinguishes it from other Gd–Ni binary phases such as GdNi₂ (cubic Laves phase) and GdNi₅ (hexagonal CaCu₅-type) [2]. GdNi₃ exhibits ferrimagnetic ordering below its Curie temperature of approximately 114–116 K, with a saturation magnetic moment of 6.55 μB per formula unit [3]. The compound is thermodynamically stable up to 1110 °C, where it undergoes peritectic decomposition according to the Gd–Ni binary phase diagram [4].

Why In-Class Substitution of GdNi₃ (CAS 12024-75-8) Fails: The Structural Imperative


Substituting GdNi₃ with other Gd–Ni binary compounds (e.g., GdNi₂, GdNi₅, Gd₂Ni₁₇) or even isostructural RT₃ analogs without rigorous validation introduces substantial performance risk. The PuNi₃-type superlattice structure of GdNi₃—with its unique 1:1 stacking of MgZn₂-type and CaCu₅-type blocks—is not shared by other Gd–Ni phases [1]. GdNi₂ adopts a cubic C15 Laves phase structure that absorbs hydrogen to form GdNi₂H₄ but lacks the multi-plateau absorption profile and layered interstitial site distribution characteristic of GdNi₃ [2]. GdNi₅, crystallizing in the hexagonal CaCu₅-type structure, exhibits a dramatically lower Curie temperature of only 31.8 K compared to 114–116 K for GdNi₃ [3]. Even within the RT₃ family, substituting Gd for another rare earth alters the magnetic ordering temperature and hydrogen storage thermodynamics due to differences in 4f electron localization and ionic radii. The residual hydrogen problem inherent to GdNi₃ (0.6 H/M trapped after first desorption) [4] is not present in LaNi₅-based commercial alloys, rendering direct substitution infeasible without compositional modification. The evidence below quantifies precisely where GdNi₃ differs from its closest comparators, establishing the technical basis for compound-specific selection.

Quantitative Differentiation Evidence: GdNi₃ (CAS 12024-75-8) vs. Closest Analogs


Curie Temperature Differentiation: GdNi₃ (114 K) vs. GdCo₃ (615 K) in RT₃ Ferrimagnets

GdNi₃ exhibits a Curie temperature (TC) of 114 K, which is substantially lower than the 615 K observed for its isostructural cobalt analog GdCo₃. This TC differential of approximately 501 K is attributed to the smaller magnetic moment of Ni atoms compared to Co atoms in the 3d sublattice [1]. Saturation magnetization measurements for GdNi₃ yield μ = 6.55 μB per formula unit, whereas GdCo₃ exhibits μ = 2.2 μB per formula unit [2]. The low TC of GdNi₃ positions it for cryogenic magnetic cooling applications (near liquid nitrogen temperature), while GdCo₃ is unsuitable for this temperature regime.

Magnetic refrigeration Magnetocaloric effect Cryogenic magnetic materials

Reversible Hydrogen Capacity: GdNi₃ (0.4 H/M) vs. Co-Substituted GdNi₂.₀Co₁.₀ (1.0 H/M)

GdNi₃ exhibits a maximum hydrogen absorption capacity of 1.0–1.07 H/M in the first absorption cycle. However, after full desorption, 0.6 H/M of hydrogen remains irreversibly trapped in the metal sublattice, reducing the reversible capacity to only 0.4 H/M [1]. In contrast, the Co-substituted derivative GdNi₂.₀Co₁.₀ achieves a reversible hydrogen capacity of 1.0 H/M at 333 K with full retention of the PuNi₃-type structure during hydrogenation [2]. The retention rate after 100 absorption–desorption cycles is 75% for GdNi₃ versus 92% for GdNi₂.₀Co₁.₀ [3].

Hydrogen storage Metal hydride batteries Solid-state hydrogen storage

Cyclic Durability Benchmarking: GdNi₂.₀Co₁.₀ (92% Retention) vs. Commercial LaNi₅ at 100 Cycles

The Co-substituted GdNi₃ variant, GdNi₂.₀Co₁.₀, demonstrates cyclic hydrogen absorption–desorption properties comparable to the commercial benchmark LaNi₅ over 100 cycles, with a retention rate of 92% [1]. This performance is attributed to the reduced lattice strain in the hydride phase GdNi₂.₀Co₁.₀H₃.₆, which retains the PuNi₃-type structure, whereas unmodified GdNi₃H₃.₈ exhibits severe peak broadening in XRD patterns indicative of metal sublattice deformation [2]. The structural integrity of the Co-substituted phase during cycling directly correlates with its enhanced durability relative to the parent compound.

Ni-MH battery electrodes Hydrogen storage cycling Long-term durability

Saturation Magnetization Differentiation: GdNi₃ (6.55 μB/f.u.) vs. RT₃ Ferrimagnetic Series

GdNi₃ exhibits a saturation magnetic moment of 6.55 μB per formula unit, with the Ni sublattice carrying a small magnetic moment aligned antiparallel to the Gd 4f moments [1]. This value is distinct from other members of the Gd(Ni₁₋ₓCoₓ)₃ series, where the saturation moment monotonically decreases with increasing Co substitution, reaching 2.2 μB for GdCo₃ [2]. The near-zero moment of Ni atoms in GdNi₃ (in some measurements, the total moment approaches the theoretical Gd³⁺ value of ~7 μB, suggesting negligible Ni contribution) contrasts with the substantial 3d moments observed in Fe- or Co-containing RT₃ compounds [3].

Ferrimagnetic materials Magnetic moment engineering Spin structure

Structural Identity and Phase Stability: GdNi₃ Lattice Parameters vs. RT₃ Family

GdNi₃ crystallizes with refined lattice parameters a = 0.4993(1) nm and c = 2.4536(4) nm in the rhombohedral PuNi₃-type structure (space group R-3m) [1]. These parameters distinguish GdNi₃ from LaNi₃ (a = 0.5009–0.5089 nm, c = 2.457–2.501 nm) and CeNi₃ (hexagonal CeNi₃-type, a = 0.496 nm, c = 1.656 nm) [2]. The c/a ratio of approximately 4.91 reflects the three-block stacking along the c-axis characteristic of the 3R polytype, differentiating it from the 2H polytype of CeNi₃. In the Gd–Ni binary system, GdNi₃ undergoes peritectic decomposition at 1110 °C [3].

Crystallography Superlattice alloys Phase identification

GdNi₃ (CAS 12024-75-8) Application Scenarios Derived from Quantitative Evidence


Cryogenic Magnetic Refrigeration Near 77–150 K

The Curie temperature of 114 K positions GdNi₃ as a candidate magnetocaloric material for cryogenic cooling applications near liquid nitrogen temperature (77 K). The saturation magnetic moment of 6.55 μB per formula unit provides a substantial magnetic entropy change for refrigeration cycles in this temperature regime. In contrast, the cobalt analog GdCo₃ (TC = 615 K) is inapplicable for cryogenic cooling, and GdNi₅ (TC = 31.8 K) orders at temperatures too low for the 77–150 K window. [1]

Precursor for Co-Substituted Hydrogen Storage Alloys

Unmodified GdNi₃ exhibits only 0.4 H/M reversible hydrogen capacity due to 0.6 H/M residual hydrogen trapping after first desorption. However, as a precursor material for Co-substituted derivatives such as GdNi₂.₀Co₁.₀, it enables the synthesis of alloys achieving 1.0 H/M reversible capacity with 92% retention after 100 cycles—performance comparable to commercial LaNi₅. This positions GdNi₃ as a starting material for developing advanced metal hydride electrodes in Ni–MH batteries and solid-state hydrogen storage tanks. [2]

Fundamental Studies of 3d–4f Magnetic Interactions

GdNi₃ serves as a model compound for investigating itinerant (3d Ni) versus localized (4f Gd) magnetism. The near-zero magnetic moment of Ni in GdNi₃ contrasts with the substantial 3d moments in Fe- or Co-containing analogs, enabling systematic studies of exchange interactions in superlattice structures. NMR studies using ¹⁵⁵,¹⁵⁷Gd nuclei have revealed quadrupole interactions of the order of 10²² V/m² at one of the Gd sites in GdNi₃, providing detailed insight into hyperfine field distributions. [3]

Phase-Controlled Synthesis of Gd–Ni Binary Intermetallics

The peritectic decomposition of GdNi₃ at 1110 °C, as established in the Gd–Ni binary phase diagram, defines precise thermal processing windows for synthesizing phase-pure material. Accurate lattice parameters (a = 0.4993 nm, c = 2.4536 nm) provide XRD fingerprints for quality control and phase identification, distinguishing GdNi₃ from other Gd–Ni phases including GdNi₂ (cubic C15), GdNi₅ (hexagonal CaCu₅-type), and Gd₂Ni₇ (Ce₂Ni₇-type). [4]

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